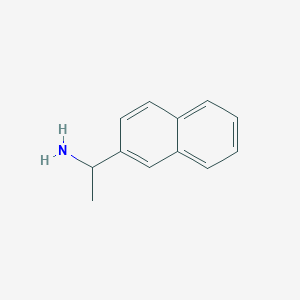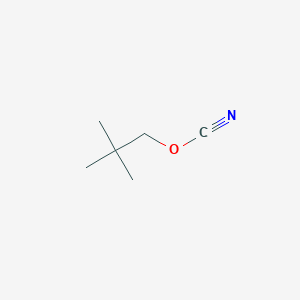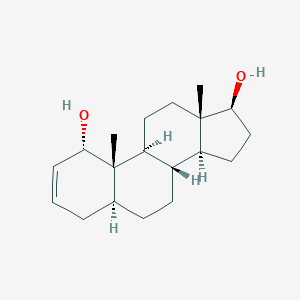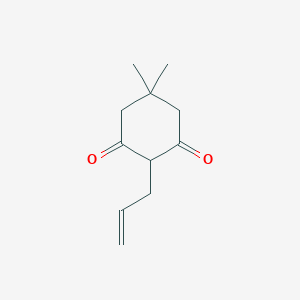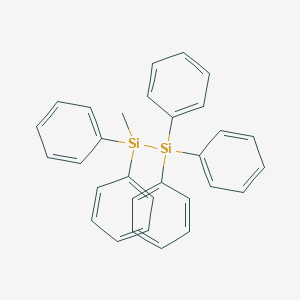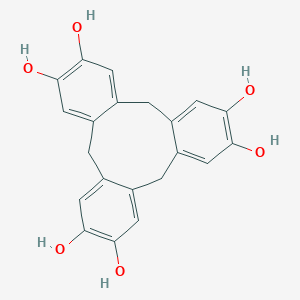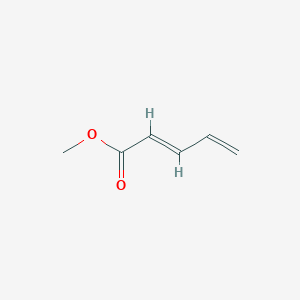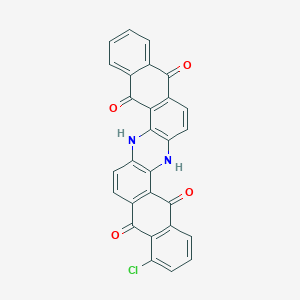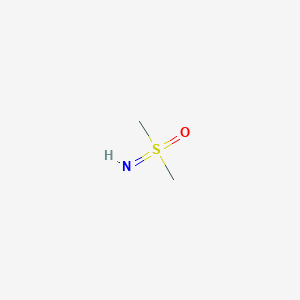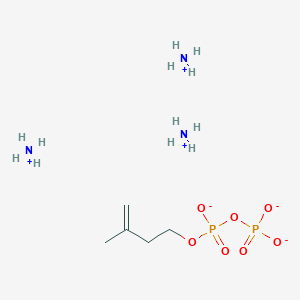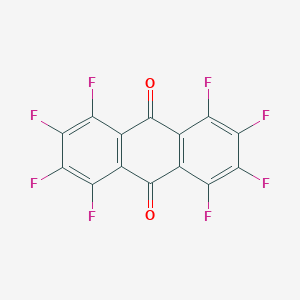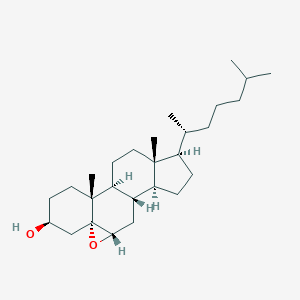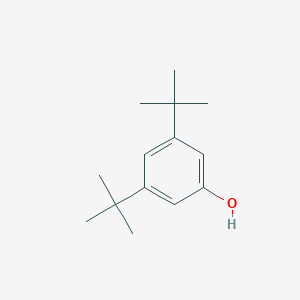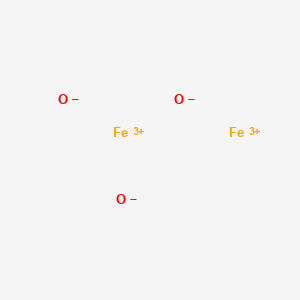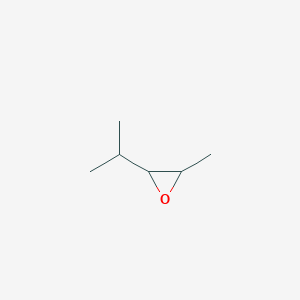
Oxirane, 2-methyl-3-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxirane, 2-methyl-3-(1-methylethyl)-, also known as isobutylidene cyclopropane, is a cyclic organic compound with the molecular formula C7H12O. This compound is widely used in scientific research due to its unique chemical properties, which make it an effective tool for studying various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of oxirane, 2-methyl-3-(1-methylethyl)- is not fully understood, but it is believed to act as a reactive intermediate in various chemical reactions. It is also believed to interact with various enzymes and proteins in the body, which can lead to changes in biochemical and physiological processes.
Efectos Bioquímicos Y Fisiológicos
Oxirane, 2-methyl-3-(1-methylethyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of various enzymes, including cholinesterase, acetylcholinesterase, and butyrylcholinesterase. It has also been shown to have antifungal and antibacterial properties, and to have an effect on the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oxirane, 2-methyl-3-(1-methylethyl)- has several advantages for use in lab experiments. It is a stable and easily synthesized compound, and it has a wide range of applications in organic synthesis and biochemical research. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for research on oxirane, 2-methyl-3-(1-methylethyl)-. One area of research could focus on its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Another area of research could focus on its use as a tool for studying various biochemical and physiological processes, including enzyme inhibition and protein interactions. Additionally, research could focus on developing new synthesis methods for oxirane, 2-methyl-3-(1-methylethyl)- and other related compounds.
Métodos De Síntesis
Oxirane, 2-methyl-3-(1-methylethyl)- can be synthesized using a variety of methods, including the reaction of isobutylene with formaldehyde in the presence of a catalyst, the reaction of isobutylene with acetaldehyde in the presence of a catalyst, and the reaction of isobutylene with acetic acid in the presence of a catalyst. The most commonly used method is the reaction of isobutylene with formaldehyde, which yields a high purity product.
Aplicaciones Científicas De Investigación
Oxirane, 2-methyl-3-(1-methylethyl)- is widely used in scientific research due to its unique chemical properties. It is commonly used as a reagent in organic synthesis reactions, as well as a starting material for the synthesis of other compounds. It is also used as a solvent in various chemical reactions, and as a stabilizer in the production of plastics and other materials.
Propiedades
Número CAS |
1192-31-0 |
|---|---|
Nombre del producto |
Oxirane, 2-methyl-3-(1-methylethyl)- |
Fórmula molecular |
C6H12O |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
2-methyl-3-propan-2-yloxirane |
InChI |
InChI=1S/C6H12O/c1-4(2)6-5(3)7-6/h4-6H,1-3H3 |
Clave InChI |
AYTCGOOJNRZGBU-UHFFFAOYSA-N |
SMILES |
CC1C(O1)C(C)C |
SMILES canónico |
CC1C(O1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



